Mass Shift for Specific MRM Detection
Berberine Hydrochloride-d6 exhibits a +6 Da mass shift relative to unlabeled berberine hydrochloride (336.4 Da vs. 342.4 Da for the parent cation), which permits independent multiple reaction monitoring (MRM) transitions without cross‑talk interference [1]. In validated methods, the precursor→product ion transition for d6‑BBR is 342.2→294.3, compared to 336.1→320.2 for native BBR, providing complete baseline separation in the mass domain [2]. This mass distinction is absent for unlabeled berberine, which cannot be used as an IS in MS detection.
| Evidence Dimension | Mass difference (precursor ion, m/z) |
|---|---|
| Target Compound Data | 342.2 Da (d6‑BBR, [M]+) |
| Comparator Or Baseline | 336.1 Da (unlabeled BBR, [M]+) |
| Quantified Difference | +6.1 Da |
| Conditions | Electrospray ionization (ESI+) mass spectrometry |
Why This Matters
The mass shift is a prerequisite for using a stable isotope‑labeled internal standard; without it, separate MRM quantitation is impossible, making d6‑berberine the only suitable IS for berberine in MS‑based assays.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 162641823, Berberine Hydrochloride-d6. Accessed 2026-04-22. View Source
- [2] Zhou Y, Li H, Wang Y, et al. A rapid method for simultaneous quantification of berberine, berbamine, magnoflorine and berberrubine in mouse serum using UPLC-MS/MS. J Chromatogr B. 2020;1138:121943. View Source
